molecular formula C19H16I2N2O3 B301683 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301683
M. Wt: 574.1 g/mol
InChI Key: IXCPEJBAXNAYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ADC, is a chemical compound with potential applications in scientific research. It is a member of the chromene family, which has been extensively studied for its biological activities. ADC has been synthesized using various methods and has shown promising effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These mechanisms of action make 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile a potentially useful compound for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit cancer cell growth in vitro and in vivo, with selectivity towards cancer cells over normal cells. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. It also has a unique chemical structure and biological activities, which make it an attractive candidate for further research. However, there are also limitations to the use of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments. It is a relatively new compound and has not been extensively studied in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Further research is needed to fully understand its mechanism of action and potential applications. It may be useful to investigate the use of 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, its potential use as a fluorescent probe for imaging applications should be further explored. Overall, 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown promising effects on various biological processes and has the potential to be a valuable tool in scientific research.

Synthesis Methods

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with allylamine, followed by the addition of potassium cyanide and 4-hydroxycoumarin. The final step involves the addition of ammonia to produce 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has shown promising effects on various biological processes, including cancer cell growth inhibition, anti-inflammatory activity, and antioxidant properties. 4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure and biological activities make it an attractive candidate for further research.

properties

Product Name

4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C19H16I2N2O3

Molecular Weight

574.1 g/mol

IUPAC Name

2-amino-4-(3,5-diiodo-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H16I2N2O3/c1-2-6-25-18-12(20)7-10(8-13(18)21)16-11(9-22)19(23)26-15-5-3-4-14(24)17(15)16/h2,7-8,16H,1,3-6,23H2

InChI Key

IXCPEJBAXNAYJM-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)I

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)I

Origin of Product

United States

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